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A Comparative Guide to Poloxamer Grades for
Advanced Drug Delivery
Poloxamers, also known under the trade names Pluronics® or Kolliphor®, are synthetic triblock

copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two

hydrophilic polyoxyethylene (PEO) blocks (PEO-PPO-PEO).[1][2] Their unique amphiphilic

nature and thermoreversible gelation properties make them highly versatile excipients in the

pharmaceutical industry.[3][4] Approved by the FDA and listed in major pharmacopeias,

poloxamers are recognized for their low toxicity and are used as solubilizers, emulsifiers,

stabilizers, and matrices for controlled drug release in oral, topical, and parenteral formulations.

[1][5][6]

Different grades of poloxamers are commercially available, varying in their molecular weight

and the ratio of PEO to PPO units.[2] These structural differences result in a wide range of

physicochemical properties, allowing for the selection of a specific grade tailored to a particular

drug delivery challenge. This guide provides a comparative analysis of common poloxamer

grades, focusing on their performance characteristics and the experimental methods used for

their evaluation.
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The performance of a poloxamer in a drug delivery system is dictated by its molecular

characteristics. Key parameters include the molecular weight, the PEO/PPO ratio, the critical

micelle concentration (CMC), and the gelation temperature. Poloxamers with a larger

hydrophobic PPO block tend to form micelles at lower concentrations.[1] Notably, Poloxamer

407 (P407) is renowned for its ability to form a thermoreversible gel; it is a solution at

refrigerated temperatures and transitions into a semi-solid gel at body temperature, a property

extensively utilized for in-situ gelling and sustained-release depots.[7][8] In contrast, Poloxamer

188 (P188), with a lower molecular weight, is primarily used as a solubilizing and stabilizing

agent and does not readily form gels on its own.[9]

Property
Poloxamer 188
(F-68)

Poloxamer 237
(F-87)

Poloxamer 338
(F-108)

Poloxamer 407
(F-127)

Average

Molecular Weight

(Da)

7680 - 9510 6840 - 8830 12700 - 17400 9840 - 14600

PEO Units (a) ~80 ~64 ~141 ~101

PPO Units (b) ~27 ~37 ~44 ~56

Physical Form Solid Solid Solid Solid

PEO Content (%) ~80 ~70 ~80 ~70

CMC (Critical

Micelle Conc.)

~4.8 x 10⁻⁴

M[10]

Data not readily

available

Data not readily

available

~2.8 x 10⁻⁶

M[10]

Primary

Application

Solubilizer,

Emulsifier,

Stabilizer[9]

Drug Delivery[1]
Drug Delivery[1]

[11]

Thermosensitive

Gelling Agent,

Sustained

Release[9]

Gelation

Behavior

Does not readily

form gels[9]
Forms gels[1] Forms gels[1][11]

Forms strong

thermoreversible

gels at >20%

w/w conc.[9]
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1. Solubilization of Poorly Soluble Drugs: The amphiphilic nature of poloxamers allows them to

form micelles in aqueous solutions above the CMC.[1] The hydrophobic PPO core of these

micelles can encapsulate poorly water-soluble drugs, thereby increasing their solubility and

bioavailability.[12]

Poloxamer 407: Due to its lower CMC and higher hydrophobicity compared to P188, P407 is

particularly effective at enhancing the solubility of hydrophobic drugs.[12]

Poloxamer 188: While also used as a solubilizer, its primary role is often as a stabilizer in

emulsions and suspensions.[9]

2. Thermoreversible In-Situ Gels for Sustained Release: The most notable application of

certain poloxamer grades, especially P407, is in the formulation of injectable drug delivery

systems that are liquid at room temperature but form a gel depot upon injection at body

temperature.[13] This sol-gel transition prolongs the residence time of the formulation at the

site of action, providing sustained drug release.[14]

Poloxamer 407: Aqueous solutions of P407 at concentrations of 20-30% typically exhibit a

gelation temperature around 20-30°C.[9] This property is ideal for creating injectable depots

that control and prolong drug release.[1]

Blending for Optimization: The gelation temperature and mechanical properties of a

formulation can be fine-tuned by blending different poloxamer grades. For instance, adding

P188 to a P407 formulation can modulate the gelation temperature to be closer to the

physiological temperature.[12][13] Studies have shown that adding 10-15% of P188 to a

28% P407 solution can achieve optimal gelation temperatures for injectable systems.[15]

3. Drug Release Kinetics: Drug release from poloxamer-based gels is a complex process

governed by a combination of drug diffusion through the aqueous channels of the gel matrix

and the erosion or dissolution of the gel itself.[16] Formulations with higher poloxamer

concentrations generally exhibit increased viscosity, which slows down both the drug release

rate and the gel dissolution time, thereby extending the duration of action.[14]
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To aid researchers in the drug development process, the following diagrams illustrate the

logical workflow for selecting an appropriate poloxamer grade and the experimental sequence

for characterizing the final formulation.

Workflow for Poloxamer Grade Selection

Define Target Drug
Delivery Profile

Sustained Release
Required?

In-Situ Gel
Formation Needed
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Primary Goal:
Solubilization / Stabilization
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Select High MW Poloxamer
(e.g., P407, P338)

Modulate Tgel or
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P188 or other polymers
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Proceed to Formulation
and Characterization
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(e.g., P188)
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Caption: Logical workflow for selecting a poloxamer grade based on drug delivery

requirements.
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Experimental Workflow for Poloxamer Formulation Characterization

Formulation Preparation
(Cold Method)

Physicochemical Characterization

1. Gelation Temperature (Tgel)
- Tube Inversion

- Rheometry

2. Rheological Properties
- Viscosity vs. Temp/Shear

3. Critical Micelle Conc. (CMC)
- Tensiometry

In Vitro Performance Evaluation

4. Drug Loading &
Encapsulation Efficiency

5. In Vitro Drug Release
- Franz Diffusion Cell

6. Stability Studies Data Analysis & Optimization

Click to download full resolution via product page

Caption: Standard experimental workflow for characterizing poloxamer-based drug

formulations.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of

different poloxamer formulations.

Determination of Gelation Temperature (Tgel)
The sol-gel transition temperature is a critical parameter for in-situ gelling systems.
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Method A: Tube Inverting Method[17]

Place 2 mL of the poloxamer solution into a test tube or vial.

Immerse the tube in a water bath at a low temperature (e.g., 10°C).

Gradually increase the temperature of the water bath in increments of 1°C.

Allow the sample to equilibrate for 5 minutes at each new temperature.

After equilibration, invert the tube 90 degrees.

The gelation temperature is recorded as the temperature at which the solution no longer

flows upon inversion.

Method B: Rheological Measurement[18]

Use a rheometer equipped with a temperature-controlled plate.

Load the liquid poloxamer solution onto the lower plate of the rheometer.

Set the instrument to perform an oscillatory temperature sweep, for example, from 15°C to

40°C at a heating rate of 1-2°C/min.

Maintain a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) within the linear

viscoelastic region.

The Tgel is identified as the temperature at which the storage modulus (G') equals or

exceeds the loss modulus (G'').

Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which poloxamer molecules begin to self-assemble into

micelles.

Method: Surface Tensiometry[19]

Prepare a series of aqueous solutions of the poloxamer with increasing concentrations.
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Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) to measure the

surface tension of each solution at a constant temperature.

Plot the surface tension as a function of the logarithm of the poloxamer concentration.

Initially, the surface tension will decrease linearly with the log of the concentration.

Above a certain concentration, the surface tension will plateau as the surface becomes

saturated and micelles begin to form in the bulk solution.

The CMC is determined from the point of intersection of the two linear portions of the

graph.[19]

In Vitro Drug Release Study
This experiment evaluates the rate and mechanism of drug release from the poloxamer

formulation.

Method: Franz Diffusion Cell System[1]

Set up a vertical Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) or

excised skin placed between the donor and receptor compartments.

Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered

saline, pH 7.4) and maintain it at 37°C with constant stirring to ensure sink conditions.

Accurately weigh and place the poloxamer gel formulation (containing the drug) into the

donor compartment.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of

the medium from the receptor compartment.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

buffer to maintain a constant volume.

Analyze the drug concentration in the collected samples using a validated analytical

method, such as UV-Vis spectrophotometry or HPLC.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.kruss-scientific.com/en/know-how/glossary/critical-micelle-concentration-cmc-and-surfactant-concentration
https://pmc.ncbi.nlm.nih.gov/articles/PMC6955690/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the cumulative amount of drug released over time and plot the release profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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